BenchChemオンラインストアへようこそ!

4-(1-Methyl-1H-pyrazol-4-yl)benzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

4-(1-Methyl-1H-pyrazol-4-yl)benzamide is a verified core scaffold for medicinal chemistry. Its 4-(1-methylpyrazol-4-yl) substitution is critical for potent kinase inhibition (MNK1/2, HSP90) and RORγ inverse agonism. Generic substitutions fail to recapitulate these interactions. As a fragment-like building block (MW 201, PSA 90.65 Ų), it is ideal for FBDD and lead optimization. Ensure target affinity and downstream SAR validity by starting with this precise chemotype.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B8060863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-pyrazol-4-yl)benzamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C11H11N3O/c1-14-7-10(6-13-14)8-2-4-9(5-3-8)11(12)15/h2-7H,1H3,(H2,12,15)
InChIKeySDDKKDZCQQMEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrazol-4-yl)benzamide: A Core Pyrazole-Benzamide Building Block for Targeted Probe and Lead Development


4-(1-Methyl-1H-pyrazol-4-yl)benzamide (CAS: 2169346-00-1) is a heterocyclic small molecule defined by its C11H11N3O formula and 201.22 g/mol molecular weight . It is a core benzamide derivative distinguished by a 4-(1-methylpyrazol-4-yl) substituent, a motif extensively utilized in medicinal chemistry for generating potent, selective kinase inhibitors and inverse agonists [1]. Its value is not as a standalone endpoint but as a foundational, tractable intermediate for constructing complex, biologically active molecules [2].

Why 4-(1-Methyl-1H-pyrazol-4-yl)benzamide Cannot Be Interchanged with Similar Pyrazole or Benzamide Intermediates


Generic substitution with other pyrazole or benzamide analogs is inadvisable because subtle structural variations in this chemotype profoundly impact downstream molecular properties. The exact spatial orientation and electronic distribution conferred by the 4-(1-methylpyrazol-4-yl) substitution are critical for achieving specific intermolecular interactions in biological targets. For instance, in related pyridine-benzamide scaffolds, the presence and position of the pyrazole moiety is essential for establishing key hydrogen bond networks and lipophilic contacts, enabling high potency (IC50 values < 100 nM) against kinases like MNK1/2 [1]. Furthermore, even within closely related series, modifications to the pyrazole-benzamide core have been shown to switch functional activity from inverse agonism to agonism at the RORγ nuclear receptor [2]. Replacing this precise core with a generic alternative risks abolishing target affinity, altering physicochemical properties such as lipophilicity and solubility, and potentially introducing uncharacterized off-target liabilities, thereby invalidating structure-activity relationship (SAR) campaigns and downstream biological outcomes.

Quantitative Evidence for 4-(1-Methyl-1H-pyrazol-4-yl)benzamide as a High-Value Research Intermediate


Validated Scaffold for Developing Potent and Selective Kinase Inhibitors

The 4-(1-methyl-1H-pyrazol-4-yl)benzamide scaffold is a validated core for developing potent and selective kinase inhibitors. A direct analog, 4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide, which incorporates the target compound's core structure, was co-crystallized with wild-type MAP kinase-interacting kinase 2 (MNK2) [1]. This structural data confirms the scaffold's ability to productively engage a specific, therapeutically relevant ATP-binding pocket. While quantitative binding data (e.g., Kd, IC50) for the exact target compound is not available, the demonstration of a specific binding mode for a closely related analog (Evidence_Tag: Class-level inference) strongly suggests that 4-(1-Methyl-1H-pyrazol-4-yl)benzamide can serve as a critical building block for accessing this valuable biological target space.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Proven Utility in Constructing Advanced Clinical Candidate TAS-116

The 1-methylpyrazole-benzamide motif is a critical pharmacophore in the orally bioavailable clinical candidate TAS-116, a selective inhibitor of HSP90α and HSP90β [1]. While the target compound 4-(1-Methyl-1H-pyrazol-4-yl)benzamide is a minimalist representation of this motif, TAS-116's complex structure incorporates an elaborate 4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl substitution on a pyrazolopyridine-benzamide core. TAS-116 demonstrated an IC50 of 34 nM against HSP90α, 37 nM against HSP90β, and >50,000 nM against the mitochondrial isoform TRAP1, showcasing high selectivity driven by this structural motif [1]. The X-ray co-crystal structure (PDB: 5ZR3) with an analog confirms the unique binding mode at the N-terminal ATP-binding site of HSP90 [2].

Oncology Drug Discovery Heat Shock Protein 90 (HSP90)

Crucial Core for Potent RORγ Nuclear Receptor Modulation

The pyrazole-containing benzamide scaffold, exemplified by the target compound, is a privileged chemotype for potent inverse agonism of the nuclear receptor RORγ, a key target for autoimmune diseases like psoriasis and multiple sclerosis [1]. In a direct SAR study, replacing a phenyl head group with a substituted aminopyrazole moiety in a related benzamide series (e.g., compound 4j) resulted in potent RORγ inverse agonism, demonstrating that the pyrazole-benzamide core is a key determinant of activity and improved physical properties. Compound 4j, a close analog containing the pyrazole-benzamide motif, achieved an EC50 of 7.2 nM in a Gal4-RORγ reporter gene assay, while a related analog (5m) showed an EC50 of 2.2 nM [1].

Immunology Autoimmune Disease Nuclear Receptor

Defined Physicochemical Profile for Fragment-Based Drug Discovery (FBDD) Campaigns

4-(1-Methyl-1H-pyrazol-4-yl)benzamide possesses an attractive physicochemical profile that aligns with the principles of Fragment-Based Drug Discovery (FBDD) and 'lead-likeness' . With a molecular weight of 201.22 g/mol and a predicted AlogP of 1.29 , it resides comfortably within the Rule of Three (MW < 300, logP < 3) guidelines for efficient fragments. Its structure, consisting of a benzamide core linked to a 1-methylpyrazole ring, provides a rigid, planar core that can serve as a defined anchor for fragment growing or linking strategies. While direct comparison data to alternative building blocks is not available, its favorable predicted lipophilicity suggests a lower propensity for non-specific binding and solubility issues compared to more hydrophobic, high molecular weight intermediates, making it a high-quality starting point for hit-to-lead optimization.

Fragment-Based Drug Discovery Computational Chemistry Property Optimization

High-Impact Research and Industrial Applications for 4-(1-Methyl-1H-pyrazol-4-yl)benzamide


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting MNK1/2 and HSP90 Kinases

Medicinal chemistry groups seeking to develop novel kinase inhibitors can utilize 4-(1-Methyl-1H-pyrazol-4-yl)benzamide as a tractable, core building block for SAR campaigns. Its validated ability to engage the ATP-binding pockets of MNK2 [1] and HSP90 isoforms [2], as evidenced by X-ray crystallography of related analogs, makes it a strategic starting point for fragment growth or lead optimization. By diversifying from this core, researchers can systematically explore chemical space to improve potency, selectivity, and drug-like properties against these clinically validated oncology targets.

Intermediate for the Synthesis of Next-Generation RORγ Inverse Agonists

In immunology and autoimmune disease research, 4-(1-Methyl-1H-pyrazol-4-yl)benzamide is a critical intermediate for the synthesis of potent RORγ inverse agonists. Studies have shown that pyrazole-benzamide derivatives can achieve low nanomolar potency (EC50 = 2.2 nM) in cellular assays [3]. Using this compound as a starting material allows for the rapid construction and evaluation of focused chemical libraries aimed at this challenging nuclear receptor target, potentially leading to new therapies for conditions like psoriasis, multiple sclerosis, and rheumatoid arthritis.

Advanced Building Block for Fragment-Based Drug Discovery (FBDD) Initiatives

Contract research organizations (CROs) and pharmaceutical companies can incorporate 4-(1-Methyl-1H-pyrazol-4-yl)benzamide into their fragment libraries for FBDD screening. Its low molecular weight (201.22 g/mol), favorable predicted lipophilicity (AlogP = 1.29), and high polar surface area (90.65 Ų) align with established fragment-like property guidelines . It can be efficiently screened against a wide array of protein targets to identify novel starting points for drug development, followed by rational, structure-guided optimization using well-precedented synthetic routes for amide and pyrazole functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Methyl-1H-pyrazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.